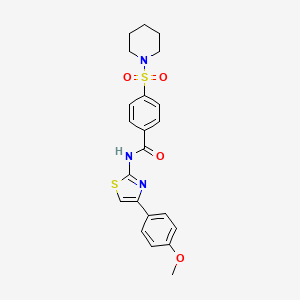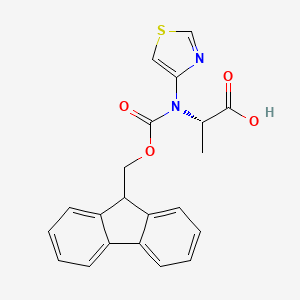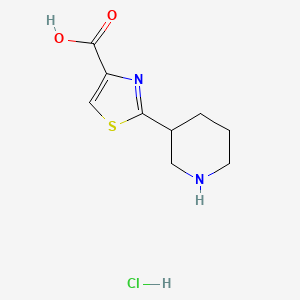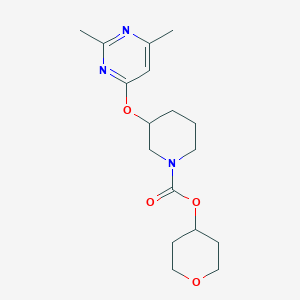![molecular formula C12H15BrO3 B2732834 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid CAS No. 425372-86-7](/img/structure/B2732834.png)
2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid, also known as 4-BTP, is a synthetic organic compound that has been studied for its various applications in scientific research. It is a member of the phenoxyacetic acid family and is a brominated derivative of the phenoxyacetic acid. 4-BTP has been studied for its potential use in a variety of biological and chemical applications, such as in the synthesis of drugs, in the development of new materials, and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid is involved in various chemical synthesis processes and the study of its properties. For instance, the synthesis of related compounds like 3,5-Di-tert-butyl-4-hydroxybenzoic acid showcases the modification of similar structures, providing insights into functional group transformations and yield optimizations in organic synthesis (Lai Yi, 2003). Additionally, the optimization of photo-electro/Persulfate/nZVI processes for the degradation of phenoxy acetic acid derivatives highlights environmental applications in pollutant degradation and the protection of aquatic environments (J. Mehralipour, M. Kermani, 2021).
Environmental Degradation
The degradation of phenoxy acetic acid derivatives, including compounds structurally related to this compound, in environmental settings has been explored. The study on the optimization of advanced oxidation processes for the removal of such herbicides from aqueous solutions points towards methods for reducing the environmental impact of these compounds. This research is crucial for the development of sustainable practices in agriculture and environmental management, aiming at minimizing the persistence of harmful chemicals in natural water bodies (J. Mehralipour, M. Kermani, 2021).
Catalysis and Material Science
In material science and catalysis, compounds like this compound are instrumental in the synthesis and characterization of novel materials. The creation of efficient and easily recyclable catalysts for the alkylation reaction of phenol and tert-butyl alcohol, for instance, demonstrates the role of structurally similar compounds in enhancing chemical processes. This research contributes to the development of new catalytic systems that are more sustainable and economically viable for industrial applications (De-Long Zhang et al., 2022).
Biological Degradation and Environmental Impact
The biological degradation of phenoxy herbicides, closely related to the family of compounds that include this compound, has been studied to understand the mechanisms through which these substances can be broken down in the environment. This area of research is critical for developing bioremediation strategies that could mitigate the impact of agricultural pollutants on ecosystems. It encompasses the study of microbial pathways capable of degrading these herbicides, thus offering a potential for cleaner environmental practices (M. P. Serbent et al., 2019).
properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBNGPDJYUPSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2732751.png)
![Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2732752.png)
![5,6-dichloro-N-(2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2732753.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2732754.png)
![N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2732755.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732761.png)
![6-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]pyridine-2-carboxylic acid](/img/structure/B2732765.png)

![N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2732768.png)
![[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B2732769.png)

![6-Cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2732772.png)

